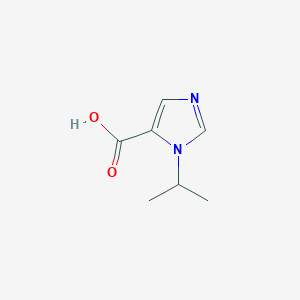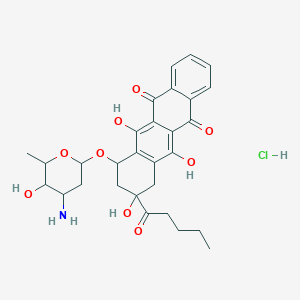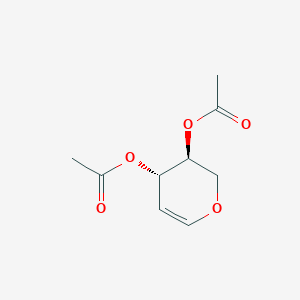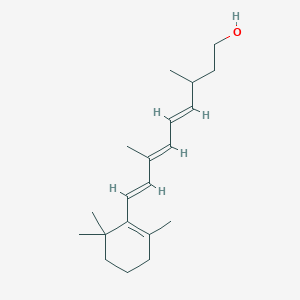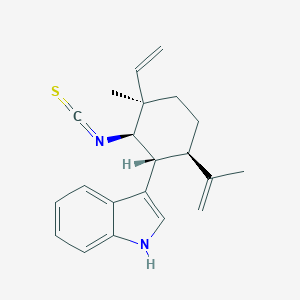
Hapalindole Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole Q is a natural product that belongs to the hapalindole family of alkaloids. It was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1994. Since then, extensive research has been carried out to explore the potential applications of hapalindole Q in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of hapalindole Q is not fully understood. However, research has shown that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. Additionally, hapalindole Q has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.
Efectos Bioquímicos Y Fisiológicos
Hapalindole Q has been shown to have a number of biochemical and physiological effects. Research has shown that the compound can inhibit the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, hapalindole Q has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. The compound has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hapalindole Q in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, hapalindole Q has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using hapalindole Q in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on hapalindole Q. One direction is to explore the potential applications of the compound in agriculture. Research has shown that hapalindole Q has anti-microbial properties, which could make it a potential candidate for use as a natural pesticide. Another direction is to explore the potential applications of the compound in environmental science. Research has shown that hapalindole Q can be used to treat contaminated water, making it a potential candidate for use in water treatment plants. Additionally, further research could be carried out to explore the potential applications of hapalindole Q in medicine, particularly in the treatment of inflammatory diseases and infections.
Métodos De Síntesis
Hapalindole Q can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The biosynthesis of hapalindole Q involves the use of cyanobacteria, which are capable of producing the compound naturally.
Aplicaciones Científicas De Investigación
Hapalindole Q has been extensively studied for its potential applications in medicine. Research has shown that the compound has potent anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, hapalindole Q has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Propiedades
Número CAS |
106928-29-4 |
|---|---|
Nombre del producto |
Hapalindole Q |
Fórmula molecular |
C21H24N2S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1 |
Clave InChI |
PPHWDUZMWNUINO-NOOVBMIQSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES canónico |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Sinónimos |
(+)-hapalindole Q (-)-hapalindole Q hapalindole Q |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



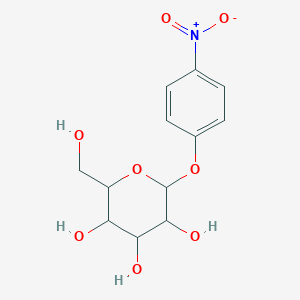
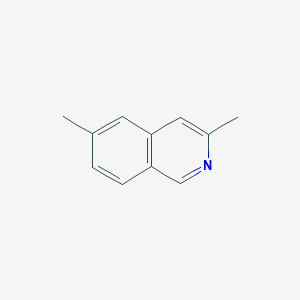

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
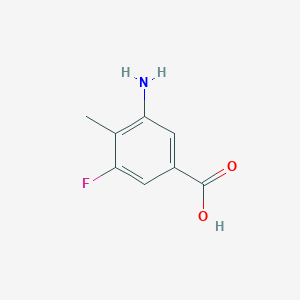
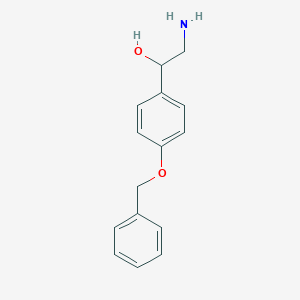
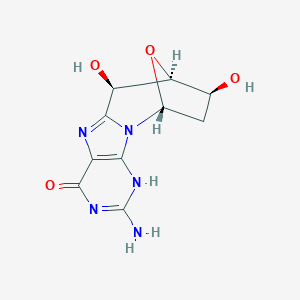
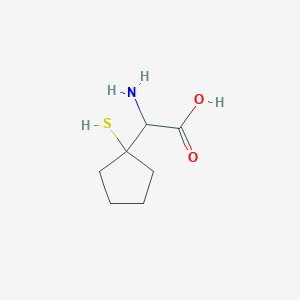
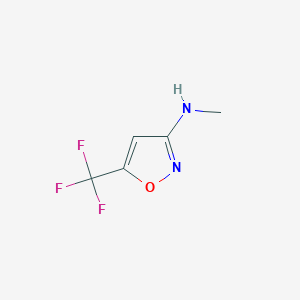
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
